molecular formula C10H15NO B13906577 (2-Tert-butyl-3-pyridyl)methanol

(2-Tert-butyl-3-pyridyl)methanol

Cat. No.: B13906577
M. Wt: 165.23 g/mol
InChI Key: XYLHGTYMSLBUNV-UHFFFAOYSA-N
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Description

(2-Tert-butyl-3-pyridyl)methanol is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyl-3-pyridyl)methanol typically involves the reduction of 2-tert-butyl-3-pyridinecarboxylic acid or its derivatives. One common method includes the reduction of 2-tert-butyl-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid such as zinc chloride . The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-3-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Tert-butyl-3-pyridinecarboxaldehyde or 2-tert-butyl-3-pyridinecarboxylic acid.

    Reduction: 2-Tert-butyl-3-pyridylmethane.

    Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

(2-Tert-butyl-3-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tert-butyl-3-pyridyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-pyridylmethanol
  • 2-Tert-butyl-3-pyridinecarboxylic acid
  • 2-Tert-butyl-3-pyridylmethane

Uniqueness

(2-Tert-butyl-3-pyridyl)methanol is unique due to the specific positioning of the tert-butyl and hydroxymethyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2-tert-butylpyridin-3-yl)methanol

InChI

InChI=1S/C10H15NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-6,12H,7H2,1-3H3

InChI Key

XYLHGTYMSLBUNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)CO

Origin of Product

United States

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